

# quantitative analysis of Micro-Clear imaging

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A Comparative Guide to Quantitative Analysis of Tissue Clearing Techniques: CLARITY vs. CUBIC vs. iDISCO

For researchers, scientists, and drug development professionals venturing into three-dimensional (3D) imaging of intact tissues, selecting the appropriate tissue clearing method is a critical first step. The optimal choice depends on a variety of factors including tissue type, the nature of the fluorescent labels, and the desired imaging depth. This guide provides a quantitative comparison of three widely used tissue clearing techniques: the hydrogel-based CLARITY (Clear, Lipid-exchanged, Acrylamide-hybridized Rigid, Imaging/immunostaining compatible, Tissue hYdrogel), the aqueous-based CUBIC (Clear, Unobstructed Brain/Body Imaging Cocktails and Computational Analysis), and the solvent-based iDISCO (immunolabeling-enabled three-dimensional imaging of solvent-cleared organs).

## Principles of Tissue Clearing

The primary goal of tissue clearing is to reduce light scattering within a biological sample, thereby rendering it transparent. This is achieved by removing major light-scattering components, primarily lipids, and homogenizing the refractive index (RI) of the remaining tissue components with that of the surrounding medium.<sup>[1][2]</sup> The three methods compared here employ distinct chemical strategies to achieve this transparency.

- CLARITY utilizes a hydrogel-based approach where the tissue is infused with acrylamide monomers that polymerize to form a stable, porous mesh. This hydrogel scaffold preserves the structural integrity of proteins and nucleic acids while lipids are removed using detergents like sodium dodecyl sulfate (SDS), often accelerated by electrophoresis.<sup>[1][3]</sup>

- CUBIC is an aqueous-based method that uses a cocktail of reagents, including aminoalcohols and urea, to remove lipids and decolorize tissues by a hyperhydration mechanism.[4][5] This method is known for its simplicity and good preservation of fluorescent proteins.
- iDISCO is a solvent-based method that involves dehydration of the tissue with methanol, followed by delipidation with dichloromethane (DCM) and refractive index matching with dibenzyl ether (DBE).[6][7] This technique is rapid but can cause tissue shrinkage and may quench some fluorescent proteins.

## Quantitative Performance Comparison

The selection of a tissue clearing method should be guided by quantitative metrics that assess its performance in key areas. Below is a summary of the comparative performance of CLARITY, CUBIC, and iDISCO based on experimental data.

Performance Metric	CLARITY	CUBIC	iDISCO
Clearing Time	Days to weeks[8]	Days to weeks[8]	Hours to days[8]
Tissue Size Alteration	Expansion[8]	Expansion[9][10]	Shrinkage[8][10]
Fluorescence Preservation	Good preservation of endogenous fluorescence[11]	Good preservation of fluorescent proteins[9]	Can quench some fluorescent proteins[7]
Imaging Depth	Up to several millimeters[12]	Can achieve deep imaging, over 1 mm[13]	Deep imaging is achievable, but can be limited by antibody penetration
Antibody Penetration	Good, facilitated by porous hydrogel[1]	Can be slow, may require extended incubation[13]	Can be limited, especially in dense tissues
Refractive Index (RI)	~1.45[8]	~1.47[8]	~1.56[8]

## Experimental Protocols

Detailed methodologies for each of the key experiments are provided below. These protocols are generalized and may require optimization based on the specific tissue type and experimental goals.

## CLARITY (Passive Clearing - PACT) Protocol

The Passive CLARITY Technique (PACT) is a simplified version of CLARITY that does not require electrophoresis.

- Fixation: Perfusion the animal with cold 1X PBS followed by cold 4% paraformaldehyde (PFA) in PBS. Dissect the tissue of interest and postfix in 4% PFA overnight at 4°C.
- Hydrogel Infusion: Wash the tissue in PBS and then incubate in a cold hydrogel solution (e.g., 4% acrylamide, 0.05% bis-acrylamide, and 0.25% thermal initiator in PBS) for 24-48 hours at 4°C to allow for monomer infusion.[\[14\]](#)
- Polymerization: Degas the hydrogel-infused tissue under vacuum and then polymerize by incubating at 37°C for 3-4 hours.[\[1\]](#)
- Lipid Removal: Wash the tissue-hydrogel hybrid in a clearing solution containing 8% SDS in a boric acid buffer (pH 8.5) at 37°C with gentle shaking for several days to weeks, depending on the tissue size.[\[3\]](#) Change the clearing solution every 2-3 days.
- Washing: Extensively wash the cleared tissue in PBS with 0.1% Triton X-100 for 24-48 hours to remove residual SDS.
- Immunostaining (if required): Perform immunostaining by incubating the cleared tissue in antibody solutions. This may take several days.
- Refractive Index Matching: Incubate the tissue in a refractive index matching solution (RIMS) until it becomes transparent.
- Imaging: Image the cleared tissue using a light-sheet or confocal microscope.[\[15\]](#)

## CUBIC Protocol

- Fixation: Perfusion the animal and postfix the tissue in 4% PFA as described for CLARITY.

- Delipidation and Decolorization: Immerse the fixed sample in CUBIC-L solution (a mixture of urea, N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine, and Triton X-100) at 37°C with gentle shaking for 2 or more days, changing the solution every 2 days.[16]
- Washing: Wash the sample extensively with PBS.
- Immunostaining (if required): Perform immunostaining in a solution compatible with CUBIC reagents.
- Refractive Index Matching: Immerse the tissue in CUBIC-R solution (a mixture of sucrose and urea) at room temperature or 37°C for 1 or more days until the tissue is transparent.[16]
- Imaging: Mount the cleared tissue in CUBIC-R for imaging.[17]

## iDISCO+ Protocol

- Fixation: Perfuse and postfix the tissue as described for the other methods.
- Dehydration and Pre-treatment: Dehydrate the tissue in a graded series of methanol (20%, 40%, 60%, 80%, 100%). Bleach the tissue in 5% H<sub>2</sub>O<sub>2</sub> in methanol overnight at 4°C to reduce autofluorescence.[6]
- Rehydration: Rehydrate the tissue in a graded series of methanol in PBS (80%, 60%, 40%, 20%).
- Immunostaining: Perform immunostaining. This is typically done before the final clearing steps.
- Dehydration: Dehydrate the stained tissue again in a graded methanol series.
- Delipidation: Incubate the tissue in 66% dichloromethane (DCM) / 33% methanol, followed by two washes in 100% DCM.[6]
- Refractive Index Matching: Immerse the tissue in dibenzyl ether (DBE) until transparent.
- Imaging: Image the sample in DBE. Special care must be taken as DBE can be corrosive to some microscope objectives.

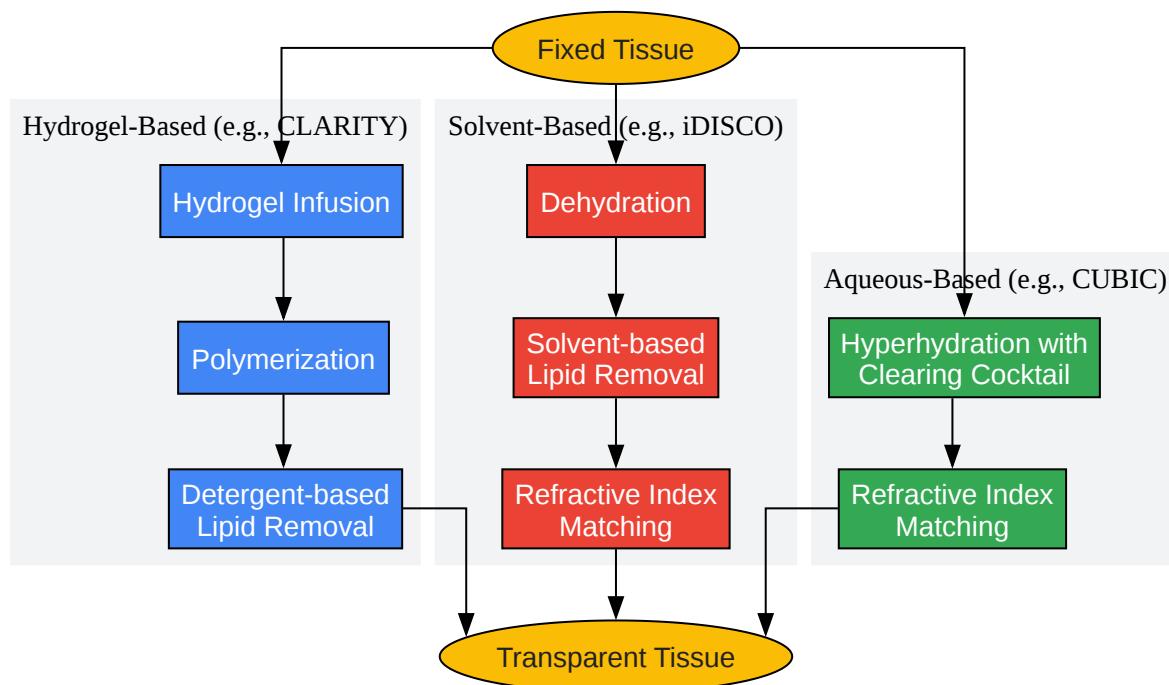
# Visualizing the Workflow

The following diagrams illustrate the general experimental workflows for tissue clearing and imaging.



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General workflow for tissue clearing and 3D imaging.



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Comparison of the core steps in different tissue clearing methods.

## Conclusion

The choice between CLARITY, CUBIC, and iDISCO depends heavily on the specific requirements of the research question. CLARITY offers excellent structural preservation and is well-suited for high-resolution imaging of molecular markers.[\[11\]](#) CUBIC provides a simpler, less harsh alternative that is particularly effective for preserving fluorescent protein signals.[\[9\]](#) iDISCO is a rapid method ideal for high-throughput screening, though it may require more optimization to preserve fluorescence and tissue morphology.[\[7\]](#) By understanding the quantitative trade-offs presented in this guide, researchers can make an informed decision to select the most appropriate tissue clearing technique for their quantitative 3D imaging studies.

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